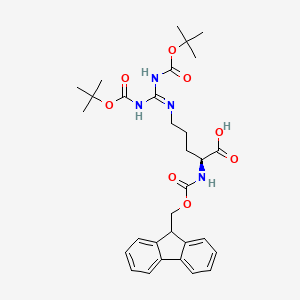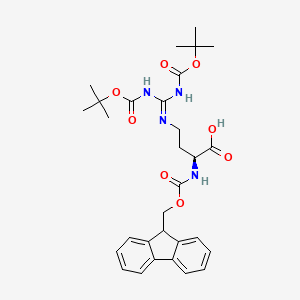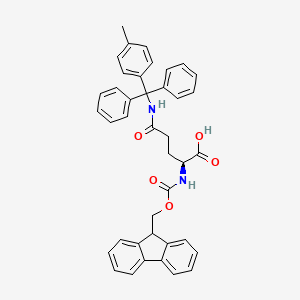
Fmoc-d-aha-oh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-d-aha-oh, also known as this compound, is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366,41 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Antibacterial and Anti-inflammatory Applications
Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, have been utilized for their antibacterial and anti-inflammatory properties. These nanoassemblies exhibit a substantial effect on bacterial morphology and have been integrated within resin-based composites, hindering bacterial growth without affecting mammalian cells. This approach demonstrates the intrinsic antibacterial capabilities of self-assembling building blocks and their potential in biomedical applications (Schnaider et al., 2019).
2. Hydrogel Development for Biomedical Applications
Fmoc-functionalized amino acids have been shown to be crucial in the development of supramolecular hydrogels, valued for their biocompatible and biodegradable properties. The incorporation of Fmoc-Lys(Fmoc)-OH into these gels, combined with colloidal and ionic silver, enhances their antimicrobial activity. Such hydrogels are characterized using various spectroscopic and microscopic techniques, highlighting their potential in the biomedical field (Croitoriu et al., 2021).
3. Facilitating Hydrogel and Nanomaterial Integration
Fmoc-protected amino acid-based hydrogels, like Fmoc-Phe-OH, have been used to incorporate and disperse functionalized single-walled carbon nanotubes, creating hybrid hydrogels. These hydrogels exhibit enhanced thermal stability, improved elasticity, and increased conductivity, demonstrating their utility in creating novel hybrid nanomaterials (Roy & Banerjee, 2012).
4. Bio-Inspired Building Blocks for Functional Materials
Fmoc-modified amino acids and short peptides are pivotal in the development of functional materials, owing to their self-assembly capabilities. These bio-inspired building blocks have been extensively studied for their diverse applications, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao et al., 2016).
5. Formation of Silver Nanoclusters in Hydrogels
Fmoc-protected amino acids like Fmoc-Phe-OH are utilized in forming hydrogels that aid in the preparation and stabilization of fluorescent few-atom silver nanoclusters. These hydrogels enable the spontaneous reduction of silver ions to form silver nanoclusters, exhibiting unique fluorescent properties and stability, thus highlighting their potential in various applications (Roy & Banerjee, 2011).
Wirkmechanismus
Target of Action
Fmoc-d-aha-oh is a click chemistry reagent . It contains an Azide group which can interact with molecules containing Alkyne groups . This interaction forms the primary target of this compound. The Azide and Alkyne groups undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) which is a key part of the compound’s action .
Mode of Action
The mode of action of this compound involves its interaction with its targets, primarily the Alkyne groups present in other molecules . The compound can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with these Alkyne groups . Additionally, it can also undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the copper-catalyzed azide-alkyne cycloaddition (CuAAc) . This reaction allows the Azide group in this compound to interact with Alkyne groups in other molecules, forming a covalent bond . This process is a key part of click chemistry, a term that refers to a collection of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give very high yields .
Result of Action
The result of this compound’s action is the formation of a covalent bond with Alkyne-containing molecules through the CuAAc reaction . This allows for the attachment of various functional groups to the Alkyne-containing molecules, enabling a wide range of chemical modifications . This property is widely used in the field of bioconjugation, where it is used to attach drugs, probes, and other functional molecules to biological targets .
Action Environment
The action of this compound is influenced by various environmental factors. The efficiency of the CuAAc reaction can be affected by the concentration of the reactants, the presence of a suitable catalyst (typically copper), and the reaction conditions such as temperature and pH . Additionally, the stability of this compound may be affected by factors such as temperature, light, and the presence of certain chemicals .
Biochemische Analyse
Biochemical Properties
Fmoc-D-Aha-OH plays a crucial role in biochemical reactions, particularly in the context of click chemistry. The azide group in this compound can react with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This reaction is highly specific and efficient, making this compound an essential reagent for the synthesis of complex biomolecules. Additionally, this compound can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups . These interactions enable the formation of stable triazole linkages, which are valuable in various biochemical applications.
Cellular Effects
This compound has been shown to influence cellular processes by incorporating azide functionalities into proteins and peptides. This incorporation allows for site-specific modifications and labeling of biomolecules within cells. For example, this compound can be used to attach glycans to proteins, mimicking post-translational modifications . Additionally, the presence of azide groups on the cell surface can facilitate bioorthogonal reactions, enabling the study of cell surface dynamics and interactions . These modifications can impact cell signaling pathways, gene expression, and cellular metabolism, providing valuable insights into cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to undergo click chemistry reactions. The azide group in this compound can form covalent bonds with alkyne-containing molecules through CuAAC reactions . This reaction is catalyzed by copper ions, which facilitate the formation of a triazole ring. The resulting triazole linkage is highly stable and resistant to hydrolysis, making it an ideal tool for bioconjugation and labeling applications. Additionally, this compound can participate in SPAAC reactions, which do not require copper catalysis and are suitable for in vivo applications . These reactions enable the selective modification of biomolecules, allowing for precise control over their functions and interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard storage conditions, but its azide group can undergo degradation over extended periods . This degradation can impact the efficiency of click chemistry reactions and the stability of the resulting bioconjugates. Long-term studies have shown that this compound can maintain its functionality for several months when stored properly, but it is essential to monitor its stability to ensure consistent results in biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound can be used to introduce azide functionalities into proteins and peptides without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular stress and apoptosis . It is crucial to determine the optimal dosage for each specific application to minimize adverse effects and ensure the desired biochemical modifications. Threshold effects and toxicities should be carefully evaluated in preclinical studies to establish safe and effective dosage ranges for in vivo applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to its incorporation into proteins and peptides. The azide group in this compound can be metabolized through bioorthogonal reactions, such as CuAAC and SPAAC . These reactions enable the formation of stable triazole linkages, which are resistant to enzymatic degradation. Additionally, this compound can interact with enzymes and cofactors involved in peptide synthesis and modification, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical applications and ensuring its stability and functionality.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported into cells through specific transporters that recognize its azide group . Once inside the cell, this compound can localize to various cellular compartments, depending on its interactions with binding proteins and other biomolecules . These interactions can affect the localization and accumulation of this compound, influencing its availability for biochemical reactions and modifications.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments through targeting signals encoded in its structure . Additionally, post-translational modifications, such as phosphorylation and glycosylation, can influence the localization and activity of this compound . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and optimizing its use in biochemical applications.
Eigenschaften
IUPAC Name |
(2R)-4-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-23-21-10-9-17(18(24)25)22-19(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,22,26)(H,24,25)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEZARXVEABQBI-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCN=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)








